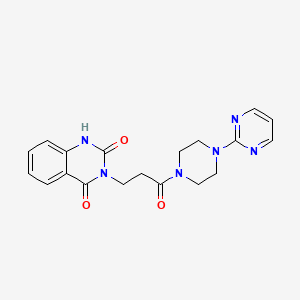

3-(3-oxo-3-(4-(pyrimidin-2-yl)piperazin-1-yl)propyl)quinazoline-2,4(1H,3H)-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

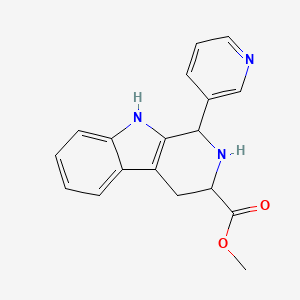

The compound "3-(3-oxo-3-(4-(pyrimidin-2-yl)piperazin-1-yl)propyl)quinazoline-2,4(1H,3H)-dione" is a synthetic molecule that appears to be related to a class of compounds with potential biological and pharmacological activities. The structure suggests it is a quinazoline derivative, which is a bicyclic compound consisting of two nitrogen atoms in a fused benzene and pyrimidine ring. The molecule also contains a piperazine ring substituted with a pyrimidine moiety, which is indicative of potential antibacterial properties, as seen in similar compounds .

Synthesis Analysis

The synthesis of related quinazoline derivatives has been reported using annulation of anthranilic esters with N-pyridyl ureas, which proceeds without the need for metal catalysts and can yield a variety of substituted quinazolinones with moderate to good yields. This method has been shown to be scalable to gram quantities . Additionally, the synthesis of related heterocyclic compounds, such as pyrazoloquinolinones and pyridopyrimidinones, has been achieved through one-pot, three-component reactions under catalyst-free conditions, suggesting that similar methods could potentially be applied to the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of the compound includes a quinazoline-2,4-dione core, which is known to be a versatile scaffold in medicinal chemistry due to its ability to interact with various biological targets. The presence of a piperazine ring, often found in drug molecules, suggests increased solubility and the potential for central nervous system activity. The pyrimidin-2-yl substitution on the piperazine ring could confer additional pharmacological properties, as pyrimidine is a fundamental component of nucleic acids and known to be involved in various biological processes .

Chemical Reactions Analysis

Compounds with similar structures have been shown to undergo various chemical reactions. For instance, the oxidation of pyrroloquinoline-1,2-diones with m-chloroperbenzoic acid leads to the formation of oxazinoquinolinones, indicating that the quinazoline core can be modified to generate diverse derivatives . The reactivity of the compound could also be influenced by the presence of the pyrimidine and piperazine rings, which may participate in cyclocondensation and other reactions relevant to the synthesis of biologically active molecules .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "3-(3-oxo-3-(4-(pyrimidin-2-yl)piperazin-1-yl)propyl)quinazoline-2,4(1H,3H)-dione" are not detailed in the provided papers, related compounds such as oxazolidinones have been described as having good antibacterial properties against gram-positive pathogens and selected anaerobic organisms . The solubility, stability, and reactivity of the compound would likely be influenced by the quinazoline-2,4-dione scaffold and the substituents attached to it, which could be explored through experimental studies to determine its potential as a therapeutic agent .

特性

IUPAC Name |

3-[3-oxo-3-(4-pyrimidin-2-ylpiperazin-1-yl)propyl]-1H-quinazoline-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N6O3/c26-16(23-10-12-24(13-11-23)18-20-7-3-8-21-18)6-9-25-17(27)14-4-1-2-5-15(14)22-19(25)28/h1-5,7-8H,6,9-13H2,(H,22,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOEUKOHIKFALMJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=CC=N2)C(=O)CCN3C(=O)C4=CC=CC=C4NC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-oxo-3-(4-(pyrimidin-2-yl)piperazin-1-yl)propyl)quinazoline-2,4(1H,3H)-dione | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(4-(4-(2,3-dimethylphenyl)piperazine-1-carbonyl)benzyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/no-structure.png)

![N-(4-chlorophenyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B3004231.png)

![N-ethyl-3-methyl-5-oxo-N-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B3004232.png)

![(E)-1-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-3-(4-toluidino)-2-propen-1-one](/img/structure/B3004235.png)

![N-[4-(methylthio)benzyl]-5-oxo-3-phenyl-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B3004236.png)

![3-(Aminomethyl)bicyclo[1.1.1]pentane-1-carbonitrile hydrochloride](/img/structure/B3004238.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)pyrazine-2-carboxamide](/img/structure/B3004240.png)

![7-(4-Benzhydrylpiperazin-1-yl)-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3004242.png)